![molecular formula C18H24O2 B1316645 17B-hydroxyestra-4,6-diene-3-one CAS No. 14531-84-1](/img/structure/B1316645.png)
17B-hydroxyestra-4,6-diene-3-one
Overview
Description
17B-hydroxyestra-4,6-diene-3-one, also known as 17B-HSD or Androsta-3,5-diene-7,17-dione (ADD), is a naturally occurring steroid hormone found in the human body. It is a biosynthetic prodrug of estradiol .
Synthesis Analysis
Estra-4,9-diene-3,17-dione, an important pharmaceutical intermediate, was synthesized by a three-step sequence from δ-Lactone 1 in 23.4% overall yield. The reaction of δ-Lactone 1 and Grignard reagent 2 followed by treatment with Jones reagent gave precursor 4. The domino cyclization reaction of 4 with piperidinium acetate gave estra-4,9-diene-3,17-dione .Molecular Structure Analysis
The molecular formula of 17B-hydroxyestra-4,6-diene-3-one is C18H24O2. The average molecular mass is 272.388 g/mol .Chemical Reactions Analysis
Upon systemic administration, regardless of the route of administration, 17B-hydroxyestra-4,6-diene-3-one has been found to rapidly and selectively convert into estradiol in the brain, whereas no such conversion occurs in the rest of the body .Physical And Chemical Properties Analysis
The molecular weight of 17B-hydroxyestra-4,6-diene-3-one is 272.4 g/mol. The average molecular mass is 272.388 g/mol .Scientific Research Applications
Synthesis of 7-Alkylated Steroids
6-Dehydronandrolone is a crucial synthetic intermediate in the production of 7-alkylated steroids . These steroids, including tibolone and fulvestrant , are significant for their diverse applications in hormone therapy and as selective estrogen receptor modulators (SERMs).
Mechanism of Action
Mode of Action
The mode of action of 6-Dehydronandrolone involves a combination of P450 monooxygenase and 17-ketosteroid reductase . These enzymes catalyze the biotransformation of 19-norandrostenedione (1) in a one-pot biocatalysis, resulting in C7β-hydroxynandrolone (2) as an intermediate .
Biochemical Pathways
The biochemical pathway of 6-Dehydronandrolone involves a one-pot biocatalysis of 19-norandrostenedione (1) to form C7β-hydroxynandrolone (2) as an intermediate . This is followed by a one-pot chemical dehydration and esterification to form 6-Dehydronandrolone .
Result of Action
The result of the action of 6-Dehydronandrolone is the formation of the compound itself through a series of biochemical reactions . The impressive thing is that the gram-scale synthesis of 6-Dehydronandrolone has a separation yield of up to 93%, which is superior to the traditional chemical method (yield 68%), indicating its huge potential for industrial applications .
Action Environment
The action environment of 6-Dehydronandrolone can influence its action, efficacy, and stability. This shows the great potential of this new technology in practical applications .
Future Directions
17B-hydroxyestra-4,6-diene-3-one has been proposed as a possible novel estrogenic treatment for neurological and psychiatric conditions associated with hypoestrogenism (e.g., menopausal hot flashes, depression, cognitive decline, Alzheimer’s disease, and stroke) that uniquely lacks potentially detrimental estrogenic side effects in the periphery .
properties
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-17-hydroxy-13-methyl-2,8,9,10,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2,4,10,13-17,20H,3,5-9H2,1H3/t13-,14+,15+,16-,17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLHHQWDPZNOPI-IZPLOLCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C4CCC(=O)C=C4C=CC3C1CCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4C=C[C@H]3[C@@H]1CC[C@@H]2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001025459 | |
Record name | 17beta-Hydroxyestra-4,6-diene-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001025459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
17B-hydroxyestra-4,6-diene-3-one | |
CAS RN |
14531-84-1 | |
Record name | 6-Dehydro-19-nortestosterone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14531-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 17beta-Hydroxyestra-4,6-diene-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001025459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17B-hydroxyestra-4,6-diene-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.219.563 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the significance of 6-Dehydronandrolone in pharmaceutical synthesis?
A: 6-Dehydronandrolone acetate serves as a crucial precursor in synthesizing various C7-functionalized steroidal drugs. [] Its unique structure allows for modifications at the C7 position, opening avenues for developing new pharmaceuticals with potentially improved properties.
Q2: Can you describe a novel synthetic approach for 6-Dehydronandrolone acetate?
A: Researchers have developed a chemoenzymatic route for efficiently synthesizing 6-Dehydronandrolone acetate. [] This approach offers a potentially more sustainable and cost-effective alternative to traditional synthetic methods.
Q3: How is 6-Dehydronandrolone utilized in the synthesis of Fulvestrant?
A: 6-Dehydronandrolone acetate is a key starting material in a novel synthesis of Fulvestrant (Faslodex®), a medication used in the treatment of breast cancer. [] The synthesis utilizes a catalyst-controlled, diastereoselective 1,6-addition of a zirconocene reagent to 6-Dehydronandrolone acetate, forming the crucial carbon-carbon bond for Fulvestrant's structure. [] This method offers a potentially more efficient and cost-effective way to produce this important drug.
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